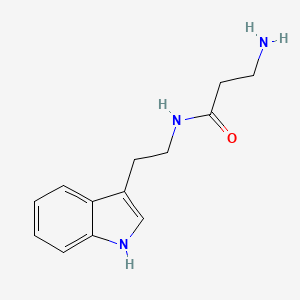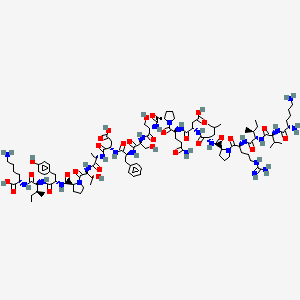
Indole-C2-amide-C2-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-C2-amide-C2-NH2 is a chemical compound characterized by the presence of an indole ring with an amide group and an amino group at the C2 position Indole is a nitrogen-containing heterocyclic compound that is a core structure in many bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indole-C2-amide-C2-NH2 typically involves the functionalization of the indole ring at the C2 position. One common method is the umpolung approach, where the indole molecule behaves as an electrophile at the C2 position. Another approach involves metal-catalyzed functionalization, where transition metals such as palladium or nickel are used to catalyze the addition of the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Indole-C2-amide-C2-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents at the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amides, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Indole-C2-amide-C2-NH2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Indole-C2-amide-C2-NH2 involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to proteins, enzymes, and receptors, modulating their activity. The amide and amino groups at the C2 position enhance its binding affinity and specificity . The compound can act as an inhibitor or activator of various biological processes, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Similar structure with a carboxamide group at the C3 position.
Indole-2-carboxylic acid: Contains a carboxylic acid group at the C2 position.
Indole-3-acetic acid: A naturally occurring plant hormone with an acetic acid group at the C3 position.
Uniqueness
Indole-C2-amide-C2-NH2 is unique due to the presence of both amide and amino groups at the C2 position, which enhances its reactivity and potential applications. This dual functionalization allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C13H17N3O/c14-7-5-13(17)15-8-6-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8,14H2,(H,15,17) |
InChI Key |
ANPPXRSQOVOACQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3P)-4-[4-(hydroxymethyl)phenyl]-3-(2H-tetrazol-5-yl)pyridine-2-sulfonamide](/img/structure/B12407087.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12407091.png)
![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)

![[2-[7-(Dimethylamino)heptylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone](/img/structure/B12407104.png)









